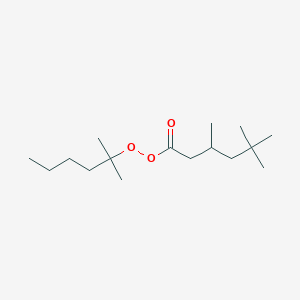
1,2-Diphenyl-1H-pyrrol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1H-pyrrol-3-ol is a heterocyclic compound that features a pyrrole ring substituted with two phenyl groups and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1H-pyrrol-3-ol can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron (III) chloride . Another method includes the reaction of α-azido chalcones with 1,3-dicarbonyl compounds, catalyzed by indium trichloride in water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dimers and tetracyclic compounds.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
1,2-Diphenyl-1H-pyrrol-3-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Diphenyl-1H-pyrrol-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may interact with β-adrenergic receptors or other signaling pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,2-Diphenyl-1H-pyrrol-3-ol is unique due to the presence of both phenyl groups and a hydroxyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications and interactions with biological targets, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
118060-84-7 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1,2-diphenylpyrrol-3-ol |
InChI |
InChI=1S/C16H13NO/c18-15-11-12-17(14-9-5-2-6-10-14)16(15)13-7-3-1-4-8-13/h1-12,18H |
Clé InChI |
XZUFGGAUNJZAHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CN2C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

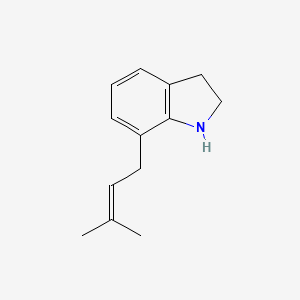
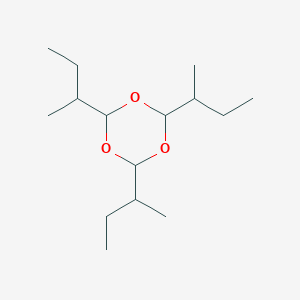
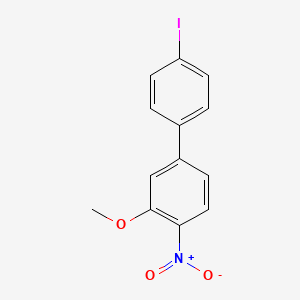
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)

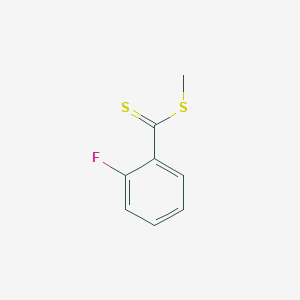
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

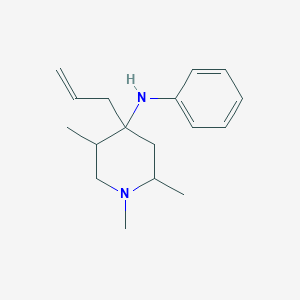
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
